

# Stenoparib: A Dual Inhibitor of PARP and Tankyrase for Cancer Therapy

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## Compound of Interest

Compound Name: **Stenoparib**  
Cat. No.: **B1684205**

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An In-depth Technical Guide

## Abstract

**Stenoparib** (formerly known as E7449 and 2X-121) is a potent, orally bioavailable small molecule that dually inhibits Poly(ADP-ribose) polymerase (PARP) and tankyrase enzymes.<sup>[1]</sup> <sup>[2]</sup> This dual mechanism of action allows **Stenoparib** to simultaneously disrupt DNA repair processes in cancer cells and modulate the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in tumorigenesis.<sup>[1]</sup><sup>[3]</sup> Currently in Phase 2 clinical trials for advanced ovarian cancer, **Stenoparib** represents a promising next-generation therapeutic agent in oncology.<sup>[4]</sup><sup>[5]</sup> This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of **Stenoparib**.

## Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA damage repair.<sup>[6]</sup> PARP inhibitors have emerged as a significant class of anticancer drugs, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Tankyrases (TNKS1 and TNKS2), members of the PARP family, play a key role in the Wnt/β-catenin signaling pathway by targeting Axin, a component of the β-catenin destruction complex, for degradation.<sup>[7]</sup> Dysregulation of the Wnt pathway is implicated in the development and progression of numerous cancers.<sup>[4]</sup><sup>[7]</sup>

**Stenoparib** was developed as a dual inhibitor to target both of these pathways, offering a multi-pronged attack on cancer cells.[\[1\]](#)[\[3\]](#) Originally developed by Eisai Co. Ltd., the exclusive global rights for its development and commercialization are now held by Allarity Therapeutics.[\[2\]](#)[\[4\]](#)

## Chemical Properties and Synthesis

**Stenoparib** is a quinazoline heterocyclic compound with fused rings.[\[1\]](#)

Property	Value
IUPAC Name	11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8,11-pentaen-4-one <a href="#">[1]</a>
CAS Number	1140964-99-3 <a href="#">[1]</a>
Chemical Formula	C <sub>18</sub> H <sub>15</sub> N <sub>5</sub> O <a href="#">[1]</a>
Molar Mass	317.352 g·mol <sup>-1</sup> <a href="#">[1]</a>

## Synthesis of Stenoparib (E7449)

The synthesis of **Stenoparib** is a multi-step process, outlined below.

### Experimental Protocol: Synthesis of **Stenoparib**

- Step 1: Synthesis of methyl 2-(chloromethyl)- 4-oxo-1,4-dihydroquinazoline-5-carboxylate (2)
  - To a solution of 4N HCl in dioxane (4.8 L), chloroacetonitrile (1.2 L) is added dropwise while maintaining the temperature below 30°C.
  - After stirring for 30 minutes at room temperature, a solution of compound 1 (1.0 kg) in dioxane (500 mL) is added dropwise, keeping the temperature below 60°C.
  - The mixture is heated to 90°C until the reaction is complete (approximately 3 hours), then cooled to room temperature.

- The mixture is filtered to yield methyl 2-(chloromethyl)- 4-oxo-1,4-dihydroquinazoline-5-carboxylate (2).
- Step 2: Synthesis of methyl 2-(isoindolin-2- ylmethyl)-4-oxo-1,4-dihydroquinazoline-5-carboxylate (3)
  - To a solution of compound 2 (1 kg) in DMF (7 L), diisopropylethylamine (0.6 L) is added dropwise, maintaining the temperature below 30°C.
  - Isoindoline hydrochloride (0.7 kg) is added, followed by more diisopropylethylamine (1.5 L) dropwise, keeping the temperature at or below 25°C.
  - The mixture is stirred for 16 hours.
  - Water (7 L) is added, and the pH is adjusted to 6.0 with 6N HCl.
  - The mixture is stirred for 30 minutes and then filtered.
  - The solid is washed with 2:1 water/DMF, then water, and finally MTBE.
  - The solid is dried under vacuum to afford methyl 2-(isoindolin-2- ylmethyl)-4-oxo-1,4-dihydroquinazoline-5-carboxylate (3).
- Step 3: Synthesis of 8-(isoindolin- 2-ylmethyl)-2,9-dihydro-3H-pyridazino[3,4,5-de]quinazolin-3-one (4, **Stenoparib**)
  - To a solution of compound 3 (1 kg) in ethanol (10 L), hydrazine monohydrate (2.2 L) is added.
  - The mixture is heated to 73°C and stirred for 24 hours.
  - The mixture is cooled to room temperature and filtered.
  - The solid is washed with ethanol and dried under vacuum to yield 8-(isoindolin- 2-ylmethyl)-2,9-dihydro-3H-pyridazino[3,4,5-de] quinazolin-3-one (4).

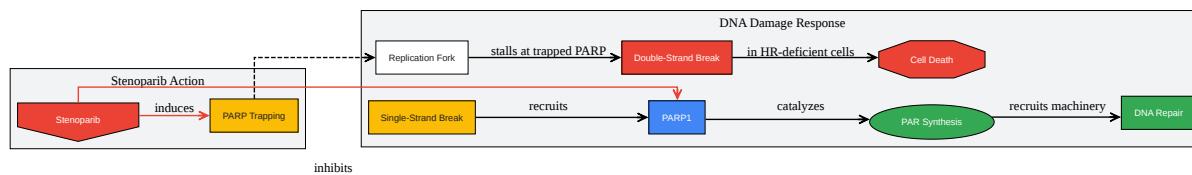
## Mechanism of Action

**Stenoparib** exerts its anticancer effects through the dual inhibition of PARP1/2 and tankyrase 1/2.[1]

## PARP Inhibition and DNA Damage Repair

In response to single-strand DNA breaks, PARP1 is recruited to the site of damage and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process facilitates the recruitment of DNA repair machinery. **Stenoparib** inhibits the catalytic activity of PARP1 and PARP2, preventing the synthesis of PAR and thereby impairing DNA repair.[6]

Furthermore, **Stenoparib** "traps" PARP1 and PARP2 on damaged DNA. These trapped PARP-DNA complexes are highly cytotoxic as they can obstruct DNA replication, leading to the formation of double-strand breaks. In cancer cells with deficient homologous recombination repair pathways (e.g., BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to cell death.



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**Stenoparib's Inhibition of the PARP-mediated DNA Repair Pathway.**

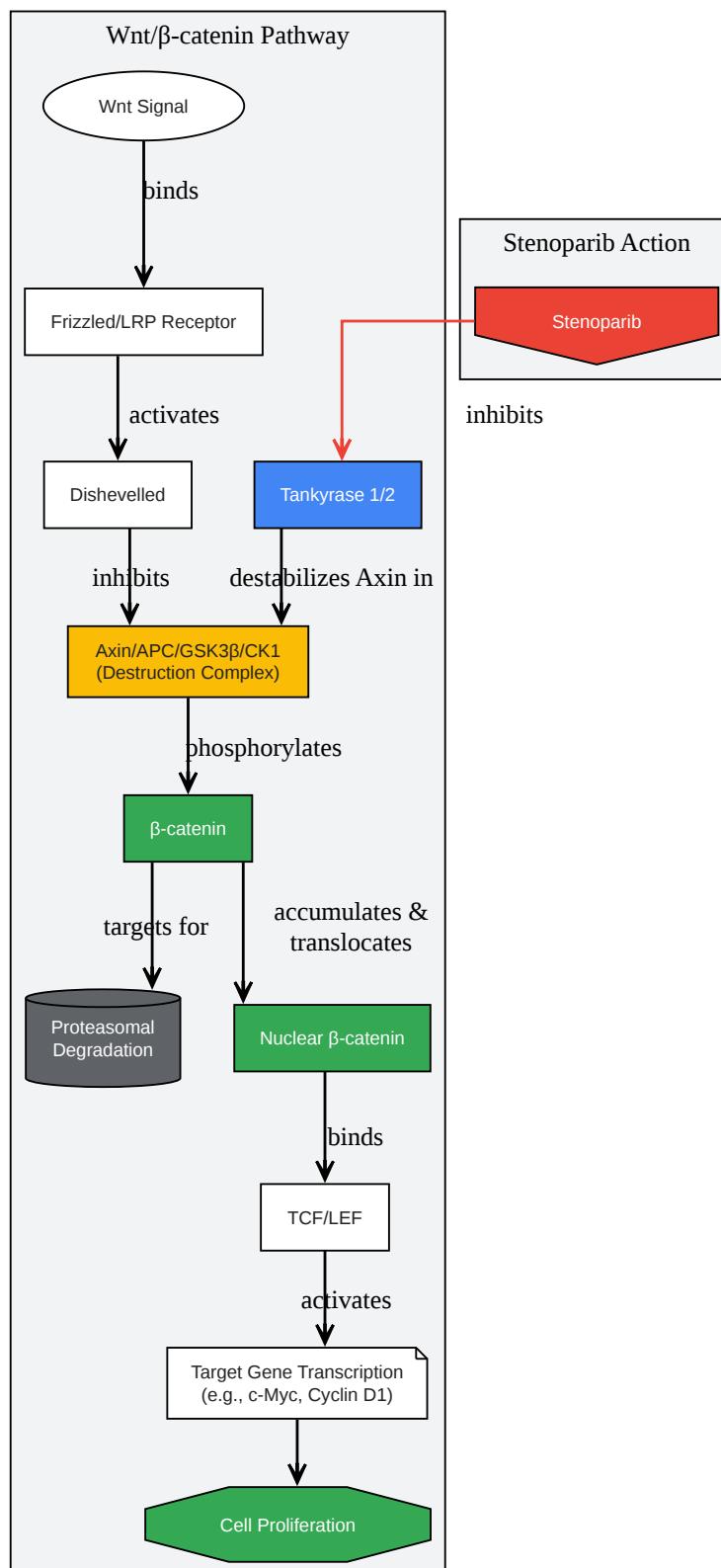
## Tankyrase Inhibition and Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation. In the absence of a Wnt signal, a "destruction complex" containing Axin, APC, CK1, and GSK3β

phosphorylates  $\beta$ -catenin, targeting it for ubiquitination and proteasomal degradation.

Tankyrases 1 and 2 promote the degradation of Axin.

By inhibiting tankyrase, **Stenoparib** stabilizes Axin, which in turn enhances the degradation of  $\beta$ -catenin. The resulting decrease in nuclear  $\beta$ -catenin leads to reduced transcription of Wnt target genes, such as c-Myc and Cyclin D1, which are involved in cell proliferation.



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**Stenoparib's Inhibition of the Wnt/β-catenin Signaling Pathway.**

## Preclinical Efficacy

### Enzyme Inhibition

**Stenoparib** is a potent inhibitor of both PARP and tankyrase enzymes.

Enzyme	IC50 (nM)
PARP1	2.0
PARP2	1.0
TNKS1	~50
TNKS2	~50

In vitro enzyme activity assays using  $^{32}\text{P}$ -NAD<sup>+</sup> as a substrate.

## Cytotoxicity

**Stenoparib** has demonstrated cytotoxic activity against various cancer cell lines, particularly those with deficiencies in DNA repair pathways.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

- Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined density in 100  $\mu\text{L}$  of culture medium. Include control wells with medium only for background measurement.
- Compound Treatment: Add various concentrations of **Stenoparib** to the experimental wells.
- Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator.
- Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
- Assay Procedure:
  - Equilibrate the plate to room temperature for approximately 30 minutes.

- Add 100 µL of CellTiter-Glo® Reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

## Clinical Development

**Stenoparib** is currently being evaluated in Phase 2 clinical trials for the treatment of advanced ovarian cancer.<sup>[4][5]</sup> The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to **Stenoparib** for this indication, highlighting its potential to address a significant unmet medical need.<sup>[5]</sup> Allarity Therapeutics is utilizing its Drug Response Predictor (DRP®) companion diagnostic to select patients who are most likely to respond to **Stenoparib** therapy.<sup>[4]</sup>

## Conclusion

**Stenoparib** is a novel dual inhibitor of PARP and tankyrase with a promising preclinical profile. Its ability to simultaneously target two key pathways involved in cancer cell survival and proliferation makes it a compelling candidate for cancer therapy. Ongoing clinical trials will further elucidate its efficacy and safety in patients with advanced ovarian cancer and potentially other malignancies. The development of a companion diagnostic to guide patient selection may further enhance its therapeutic potential.

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